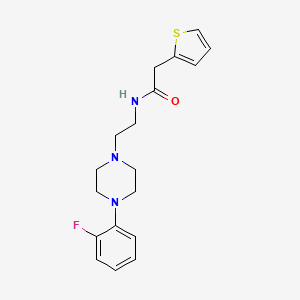

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 2-fluorophenyl group. The piperazine moiety is linked via an ethyl chain to an acetamide group bearing a thiophen-2-yl substituent. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting neurological, antimicrobial, or anti-inflammatory pathways .

Key structural features:

- Piperazine ring: Substituted at the 4-position with a 2-fluorophenyl group, influencing receptor binding and electron distribution.

- Thiophen-2-yl acetamide: The thiophene ring contributes to lipophilicity and π-π interactions, which may affect pharmacokinetics and target engagement.

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3OS/c19-16-5-1-2-6-17(16)22-11-9-21(10-12-22)8-7-20-18(23)14-15-4-3-13-24-15/h1-6,13H,7-12,14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHRVJSBQUOVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)CC2=CC=CS2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the realms of pain modulation and anticancer properties. This article synthesizes available research findings, including molecular docking studies, in vitro assays, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2-fluorophenyl group and a thiophene moiety attached to an acetamide backbone. Its chemical structure can be represented as follows:

Pain Modulation

Research indicates that compounds similar to this compound act as modulators of the P2X3 receptor, which is implicated in pain pathways. The modulation of this receptor may provide avenues for developing analgesic therapies. For instance, studies have demonstrated that certain piperazine derivatives exhibit significant analgesic effects in animal models, suggesting that this compound may share similar properties .

Anticancer Activity

In vitro studies have assessed the anticancer potential of related compounds. For example, derivatives with similar structural features were evaluated against various cancer cell lines using the MTT assay to determine cytotoxicity. Notably, compounds with piperazine substitutions have shown promising activity against human colon cancer (HCT116) and mouse monocyte macrophage leukemia (RAW 264.7) cell lines. The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics .

Molecular Docking Studies

Molecular docking studies conducted using software like Schrodinger's Maestro have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound interacts favorably with proteins involved in cancer pathways and pain signaling. The docking results indicate that the presence of the thiophene ring enhances binding affinity due to π-stacking interactions with aromatic residues in target proteins .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperazine and thiophene components significantly influence biological activity. For instance:

- Piperazine Substituents : The introduction of halogen atoms (like fluorine) at specific positions on the phenyl ring enhances anticancer activity.

- Thiophene Modifications : Variations in the thiophene structure can alter pharmacokinetic properties and receptor binding profiles.

Case Studies

- Analgesic Efficacy : A study involving a series of piperazine derivatives demonstrated that compounds with a similar scaffold exhibited significant pain relief in rodent models, supporting further investigation into this compound for pain management applications.

- Anticancer Screening : In a comparative study, several derivatives were tested against HCT116 cells, revealing that those with similar piperazine structures had IC50 values significantly lower than 50 µM, indicating potential for further development as anticancer agents .

Comparison with Similar Compounds

Piperazine-Based Acetamides with Aromatic Substitutions

Key Differences :

- Substituent Position on Piperazine : The target compound’s 2-fluorophenyl group may induce steric effects distinct from 4-substituted analogs (e.g., compound 15), altering receptor binding .

- Acetamide Substituent : Thiophene vs. thiazole (compound 15) or phenyl (compound 16) alters electronic properties and hydrogen-bonding capacity.

Thiophene-Containing Analogs

Key Differences :

Piperazine-Acetamides with Heterocyclic Linkers

Key Differences :

- The target compound’s thiophene-acetamide moiety contrasts with pyrimidine-based analogs, which may prioritize nucleic acid or enzyme targeting.

- Ethyl linkers vs. heterocyclic linkers (e.g., pyrimidine) influence solubility and target engagement kinetics.

Pharmacological and Structural Implications

- Receptor Selectivity : The 2-fluorophenyl group on piperazine is associated with affinity for serotonin (5-HT1A/2A) and dopamine D2/D3 receptors in related compounds .

- Metabolic Stability : The ethyl linker and thiophene ring may enhance metabolic stability compared to sulfonyl or ester-containing analogs .

- Antimicrobial Potential: Thiophene and piperazine motifs are prevalent in antimicrobial agents (e.g., compound 48 in ), suggesting possible broad-spectrum activity .

Q & A

Basic: What are the optimized synthetic routes for N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, and how do reaction conditions impact yield?

Answer:

The compound’s synthesis likely involves coupling a piperazine derivative with a thiophene-acetamide precursor. A general approach includes:

- Step 1: Reacting 2-fluorophenylpiperazine with an ethyl-bridged intermediate (e.g., 2-chloroethylacetamide) under reflux in ethanol with a base (e.g., sodium acetate), analogous to methods used for structurally related piperazine-acetamide compounds .

- Step 2: Purification via recrystallization (ethanol-dioxane mixtures yield high-purity crystals) .

- Critical Factors: Reaction time (30–60 min), stoichiometry (1:1 molar ratio), and solvent polarity influence yield (typical yield: 80–85%). Excess base may deprotonate intermediates, reducing side products .

Basic: What analytical techniques are essential for characterizing this compound’s structural integrity?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substituent positions (e.g., fluorophenyl, thiophene, and piperazine moieties). Peaks for ethyl linkers (~3.5–4.0 ppm) and acetamide carbonyls (~170 ppm) are diagnostic .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., calculated for CHFNOS: ~410.5 g/mol) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry and confirms crystal packing, as demonstrated for related thiophene-acetamide derivatives .

Basic: What preliminary biological activities have been reported for analogous piperazine-thiophene acetamide derivatives?

Answer:

- Antimicrobial Activity: Thiophene-acetamide derivatives exhibit antimycobacterial properties, with MIC values <10 µg/mL against M. tuberculosis .

- Receptor Binding: Piperazine moieties often target dopamine (D2/D3) or serotonin (5-HT) receptors, suggesting potential neuropharmacological applications .

- Cancer Research: Fluorophenyl groups enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Answer:

-

Substituent Modulation:

-

Ethyl Linker Length: Short linkers (e.g., ethyl vs. propyl) reduce conformational flexibility, improving target selectivity .

-

Table 1: SAR Trends in Analogous Compounds

Modification Biological Impact Reference Thiophene → Pyridine Reduced antimycobacterial activity Fluorophenyl → Chlorophenyl Increased D2 receptor affinity

Advanced: How should researchers resolve contradictions in reported synthesis yields or bioactivity data?

Answer:

- Reproducibility Checks: Validate reaction conditions (e.g., solvent purity, inert atmosphere) and characterization methods (e.g., HPLC purity >95%) .

- Bioassay Variability: Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-batch compound purity .

- Case Example: A reported 85% yield vs. 70% in scaled-up reactions may stem from inefficient heat distribution during reflux.

Advanced: What computational tools predict this compound’s pharmacokinetic and toxicity profiles?

Answer:

- ADMET Prediction: Use SwissADME to estimate logP (~3.5), blood-brain barrier permeability, and CYP450 interactions .

- Molecular Docking: AutoDock Vina models interactions with D2 receptors (PDB: 6CM4) to prioritize analogs with higher binding scores .

- Toxicity Alerts: ProTox-II flags potential hepatotoxicity from acetamide metabolites .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles .

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air .

- Storage: In airtight containers at –20°C, away from ignition sources .

Advanced: How do solubility and stability profiles affect in vivo experimental design?

Answer:

- Solubility: Use DMSO for stock solutions (tested at 10 mM), but dilute to <1% in PBS to avoid cellular toxicity .

- Stability: Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C). Half-life >24 hrs is ideal for in vivo studies .

Basic: What receptor-binding assays are suitable for initial pharmacological screening?

Answer:

- Radioligand Displacement: Use H-spiperone for D2 receptor affinity and H-8-OH-DPAT for 5-HT .

- Functional Assays: cAMP inhibition (D2) or calcium flux (5-HT) in HEK293 cells .

Advanced: How can researchers validate off-target effects in kinase or ion channel assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.